

Synthesis of Butyl Benzenesulfonate from Benzenesulfonyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: *Butyl benzenesulfonate*

Cat. No.: *B138820*

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This technical guide provides an in-depth overview of the synthesis of **butyl benzenesulfonate** from benzenesulfonyl chloride and n-butanol. This reaction is a standard method for the preparation of sulfonate esters, which are valuable intermediates in organic synthesis and have applications in the development of pharmaceuticals. While a specific, detailed protocol for **butyl benzenesulfonate** is not readily available in the reviewed literature, this guide presents a generalized experimental protocol based on established principles of sulfonate ester synthesis.

Reaction Principle

The synthesis of **butyl benzenesulfonate** involves the nucleophilic attack of n-butanol on the electrophilic sulfur atom of benzenesulfonyl chloride. The reaction proceeds via a nucleophilic acyl substitution-type mechanism. A base, typically pyridine, is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Quantitative Data

Due to the absence of a specific literature report detailing the synthesis of **butyl benzenesulfonate**, the following table presents expected and general quantitative data based on similar reactions and the physicochemical properties of the involved substances.

Parameter	Value	Source/Comment
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Reactants		
<hr/>		
Benzenesulfonyl Chloride Molar Mass	176.62 g/mol	[1]
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n-Butanol Molar Mass	74.12 g/mol	General Chemical Knowledge
<hr/>		
Pyridine Molar Mass	79.10 g/mol	General Chemical Knowledge
<hr/>		
Product		
<hr/>		
Butyl Benzenesulfonate Molar Mass	214.28 g/mol	[2][3][4]
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Butyl Benzenesulfonate CAS Number	80-44-4	[2][3][4]
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Reaction Conditions (Typical)		
<hr/>		
Temperature	0 °C to room temperature	General procedure for sulfonate ester synthesis
<hr/>		
Solvent	Dichloromethane (DCM) or similar aprotic solvent	General procedure for sulfonate ester synthesis
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Yield (Expected)	>80%	Based on analogous reactions
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Experimental Protocol: A Generalized Procedure

The following is a detailed methodology for the synthesis of **butyl benzenesulfonate**. This protocol is based on general procedures for the synthesis of sulfonate esters from sulfonyl chlorides and alcohols.[5][6]

Materials:

- Benzenesulfonyl chloride
- n-Butanol
- Pyridine (anhydrous)

- Dichloromethane (DCM, anhydrous)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Separatory funnel
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

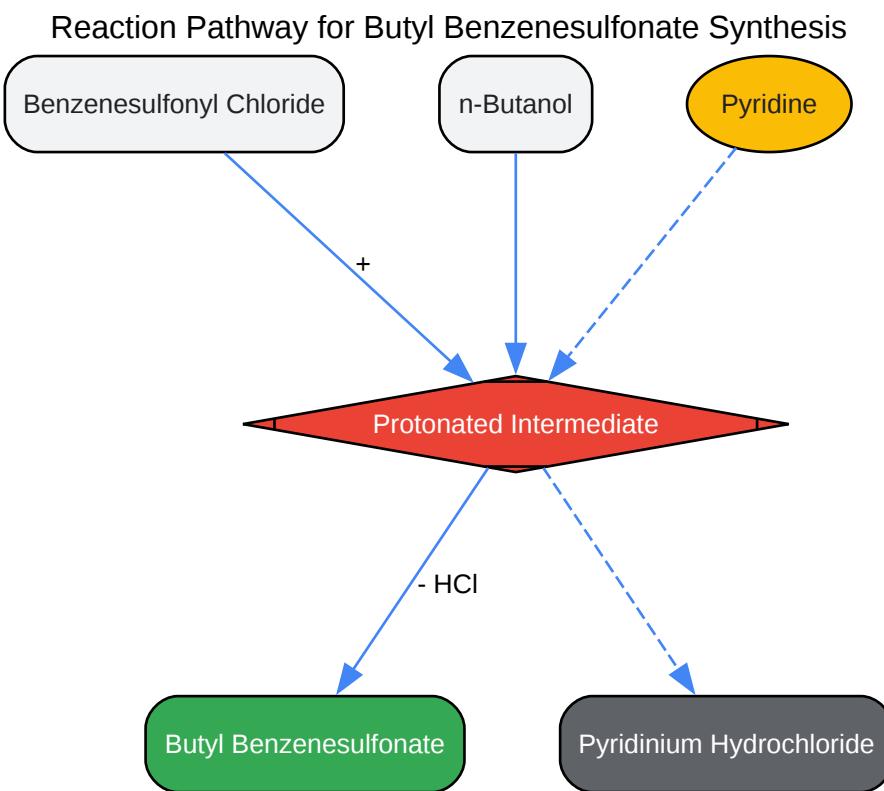
- Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add n-butanol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
- Addition of Base: Add anhydrous pyridine (1.1 eq) to the cooled solution of n-butanol in DCM.
- Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the

benzenesulfonyl chloride solution dropwise to the stirred reaction mixture at 0 °C over a period of 30-60 minutes. A white precipitate of pyridinium hydrochloride will form.

- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
- Work-up:
 - Transfer the reaction mixture to a separatory funnel.
 - Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
 - Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
 - Filter the drying agent.
- Purification:
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude **butyl benzenesulfonate**.
 - If necessary, the crude product can be further purified by vacuum distillation or column chromatography on silica gel.

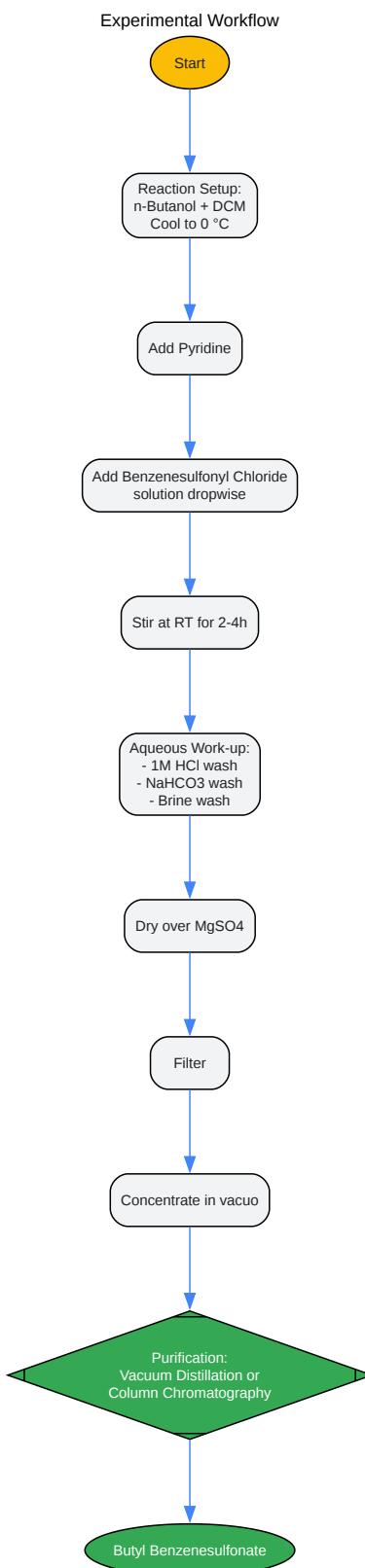
Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general laboratory procedure.



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Caption: Reaction pathway for the synthesis of **butyl benzenesulfonate**.



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Caption: A generalized experimental workflow for the synthesis.

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